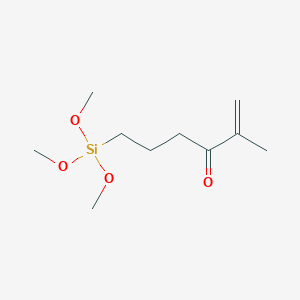
2-Methyl-6-(trimethoxysilyl)hex-1-EN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-6-(trimethoxysilyl)hex-1-en-3-one: is an organosilicon compound characterized by the presence of a trimethoxysilyl group attached to a hexenone backbone. This compound is notable for its unique combination of organic and silicon-based functionalities, making it valuable in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-(trimethoxysilyl)hex-1-en-3-one typically involves the reaction of 2-methylhex-1-en-3-one with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilyl group. A common catalyst used in this reaction is a platinum-based catalyst, which facilitates the addition of the trimethoxysilyl group to the hexenone backbone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are crucial to achieving high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group or the double bond. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The trimethoxysilyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups. This can be achieved using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or epoxides.
Reduction: Formation of alcohols.
Substitution: Formation of silyl ethers or silyl amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Methyl-6-(trimethoxysilyl)hex-1-en-3-one is used as a precursor in the synthesis of more complex organosilicon compounds. It serves as a building block in the development of silicon-based polymers and materials.
Biology: In biological research, this compound is used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality. It is also employed in the development of biosensors and diagnostic tools.
Medicine: The compound’s ability to form stable bonds with organic and inorganic materials makes it useful in drug delivery systems. It can be used to create targeted delivery vehicles for therapeutic agents.
Industry: In the industrial sector, this compound is utilized in the production of adhesives, sealants, and coatings. Its unique properties improve the durability and performance of these materials.
Wirkmechanismus
The mechanism of action of 2-Methyl-6-(trimethoxysilyl)hex-1-en-3-one involves its ability to form covalent bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or react with hydroxyl groups on surfaces. This results in the formation of strong, stable bonds, enhancing the material’s properties.
Molecular Targets and Pathways: The primary molecular targets are hydroxyl groups on organic and inorganic surfaces. The pathways involved include hydrolysis and condensation reactions, leading to the formation of siloxane bonds.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-6-(triethoxysilyl)hex-1-en-3-one: Similar structure but with ethoxy groups instead of methoxy groups.
2-Methyl-6-(trimethoxysilyl)hex-1-en-2-one: Similar structure but with the trimethoxysilyl group attached to a different position on the hexenone backbone.
Uniqueness: 2-Methyl-6-(trimethoxysilyl)hex-1-en-3-one is unique due to its specific combination of a trimethoxysilyl group and a hexenone backbone. This combination imparts distinct reactivity and properties, making it particularly valuable in applications requiring strong adhesion and stability.
Eigenschaften
CAS-Nummer |
60319-98-4 |
|---|---|
Molekularformel |
C10H20O4Si |
Molekulargewicht |
232.35 g/mol |
IUPAC-Name |
2-methyl-6-trimethoxysilylhex-1-en-3-one |
InChI |
InChI=1S/C10H20O4Si/c1-9(2)10(11)7-6-8-15(12-3,13-4)14-5/h1,6-8H2,2-5H3 |
InChI-Schlüssel |
XYPTZZQGMHILPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)CCC[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
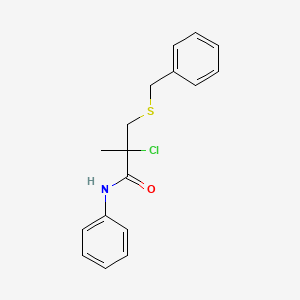

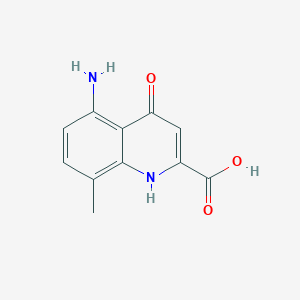
![1-Methyl-3,5-diphenyl-4-[2-(phenylmethanesulfonyl)ethoxy]-1H-pyrazole](/img/structure/B14594175.png)

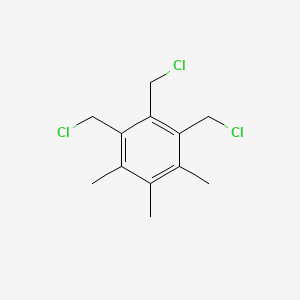

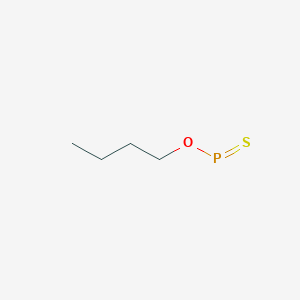
![(2Z)-3-(4-Fluorophenyl)-2-[(4-fluorophenyl)imino]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B14594190.png)
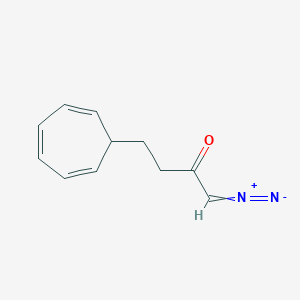
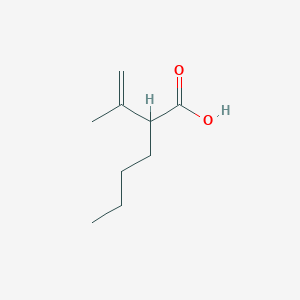
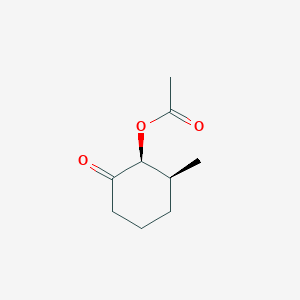
![Benzeneacetic acid, 2-[(3,4-difluorophenyl)thio]-](/img/structure/B14594227.png)
